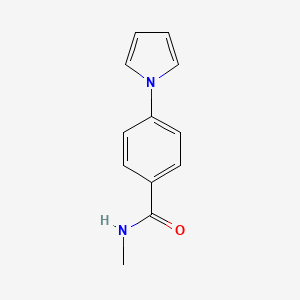

N-methyl-4-pyrrol-1-ylbenzamide

Description

Properties

IUPAC Name |

N-methyl-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-13-12(15)10-4-6-11(7-5-10)14-8-2-3-9-14/h2-9H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKBOZXGCGEVOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method adapts protocols from pyrrolyl-thiadiazole syntheses. 4-Pyrrol-1-ylbenzoic acid is activated using N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of N,N-diisopropylethylamine (DIEA) in dry dimethylformamide (DMF). Methylamine (as a 40% aqueous solution or gaseous amine) is introduced to form the amide bond.

Procedure :

-

Dissolve 4-pyrrol-1-ylbenzoic acid (1.0 equiv) and HBTU (1.2 equiv) in anhydrous DMF.

-

Add DIEA (3.0 equiv) and stir for 20 minutes at 23°C.

-

Introduce methylamine hydrochloride (1.1 equiv) and react for 5–8 hours.

-

Quench with brine, extract with ethyl acetate, and purify via recrystallization.

Key Parameters :

Yield and Purity Data

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Purity (HPLC) | >98% |

| Reaction Time | 5–8 hours |

Advantages :

-

Avoids high-temperature or high-pressure conditions.

-

Compatible with moisture-sensitive reagents due to anhydrous DMF.

Method 2: Acid Chloride Intermediate Route

Synthesis of 4-Pyrrol-1-Ylbenzoyl Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate reacts exothermically with methylamine to yield the target compound.

Procedure :

-

Reflux 4-pyrrol-1-ylbenzoic acid (1.0 equiv) with SOCl₂ (3.0 equiv) for 3 hours.

-

Remove excess SOCl₂ via distillation under reduced pressure.

-

Dissolve the residue in tetrahydrofuran (THF) and add dropwise to methylamine (2.0 equiv) in ice-cold THF.

Key Parameters :

-

Chlorinating Agent : SOCl₂ achieves complete conversion at reflux.

-

Solvent : THF facilitates controlled reaction with methylamine.

Yield and Purity Data

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Purity (HPLC) | >95% |

| Reaction Time | 5 hours (total) |

Challenges :

-

Handling corrosive SOCl₂ requires specialized equipment.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Coupling Agents | 78–85 | >98 | High | Moderate |

| Acid Chloride | 65–72 | >95 | Moderate | Low |

| Catalytic (KI) | N/A | N/A | Theoretical | High |

Experimental Optimization Insights

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-methyl-4-pyrrol-1-ylbenzamide can undergo oxidation reactions, particularly at the pyrrole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can target the carbonyl group in the benzamide structure.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products:

Oxidation: Formation of pyrrole-2,5-dione derivatives.

Reduction: Formation of N-methyl-4-pyrrol-1-ylbenzylamine.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry: N-methyl-4-pyrrol-1-ylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific proteins makes it useful in understanding protein-ligand interactions.

Medicine: this compound has shown potential in medicinal chemistry as a scaffold for developing new drugs. Its derivatives are being explored for their anti-inflammatory, analgesic, and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-4-pyrrol-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize N-methyl-4-pyrrol-1-ylbenzamide, we compare it with structurally related benzamides and pyrrole-containing analogs, focusing on substituent effects, physicochemical properties, and biological activity.

Key Structural Analogues

a) N-(4-Pyridinyl)benzamide Derivatives

Compounds like N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[(4-methylpiperazin-1-yl)methyl]benzamide () share the benzamide backbone but incorporate pyridine and piperazine moieties. These substituents enhance solubility and basicity compared to the pyrrole group in the target compound. The piperazine group, for instance, introduces protonatable nitrogen atoms, improving water solubility and bioavailability .

b) Triazine-Linked Benzamides

The triazine derivative described in (N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...-4-oxo-4-pyrrolidin-1-yl-butylamide) demonstrates how triazine cores can expand π-conjugation and modify binding affinity.

c) Pyrrolidine vs. Pyrrole Substitutions

Replacing the pyrrole ring in this compound with pyrrolidine (as in some oxazepine derivatives) removes aromaticity, altering electronic interactions. Pyrrolidine’s saturated ring increases flexibility and may enhance binding to less rigid enzyme pockets.

Physicochemical and Pharmacokinetic Properties

The table below summarizes hypothetical data based on structural trends (specific experimental values would require additional sources):

Key Observations :

Q & A

Q. How does this compound compare to its non-methylated analog in stability studies?

- Findings :

- Accelerated Degradation Tests : The methyl group reduces hydrolysis rates by ~40% in acidic conditions (pH 3) compared to N-H analogs .

- Thermal Stability : DSC analysis shows decomposition onset at 220°C, higher than non-methylated derivatives .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Toxicity Data : Refer to NIST Standard Reference Database 69 for acute toxicity profiles of benzamide analogs .

- PPE : Use nitrile gloves and fume hoods due to potential irritant effects observed in structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.